2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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Overview
Description
The compound “2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a complex organic molecule that contains several functional groups and rings. It has a pyrido[1,2-a]pyrimidin ring which is a fused ring system combining pyridine and pyrimidine . It also contains an amide group (-CONH2) and two chlorine atoms attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrido[1,2-a]pyrimidin ring, the amide group, and the dichlorobenzene ring. The presence of nitrogen in the rings would make the compound a potential base, and the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of the amide group could make the compound polar and capable of participating in hydrogen bonding, which could influence its solubility in different solvents .Scientific Research Applications
Anticancer Activity
Heterocyclic pyrimidine compounds, including the one , have been found to have potential anticancer activity . They can interfere with the growth and proliferation of cancer cells, making them a promising area of research for new cancer treatments.
Antiviral Activity
These compounds have also been found to have antiviral properties . They can inhibit the replication of certain viruses, which could potentially be used to develop new antiviral drugs.
Antimicrobial Activity
Heterocyclic pyrimidine compounds have been found to have antimicrobial activity . They can inhibit the growth of certain bacteria and fungi, which could be useful in the development of new antimicrobial drugs.
Anti-inflammatory Activity
These compounds have been found to have anti-inflammatory properties . They can reduce inflammation in the body, which could be useful in treating conditions like arthritis or inflammatory bowel disease.
Analgesic Activity
Heterocyclic pyrimidine compounds have been found to have analgesic (pain-relieving) properties . They could potentially be used to develop new pain relief medications.
Antioxidant Activity
These compounds have been found to have antioxidant properties . Antioxidants can protect the body’s cells from damage caused by free radicals, which could potentially help prevent a variety of health conditions.
Antimalarial Activity
Heterocyclic pyrimidine compounds have been found to have antimalarial properties . They can inhibit the growth of the parasites that cause malaria, which could be useful in the development of new antimalarial drugs.
Chemical Synthesis
This compound can be used in the synthesis of other complex compounds . It can react with other substances to produce new compounds, which could be useful in various areas of chemical research.
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c1-9-14(16(23)21-7-3-2-4-13(21)19-9)20-15(22)11-6-5-10(17)8-12(11)18/h2-8H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKLQLSWOLSNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide |
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